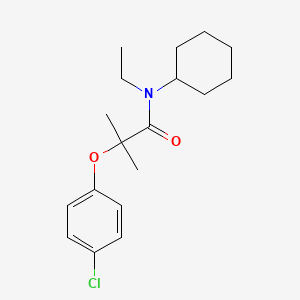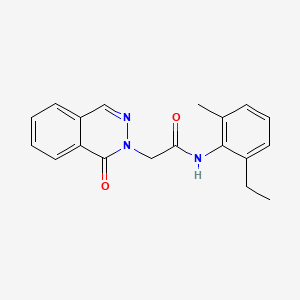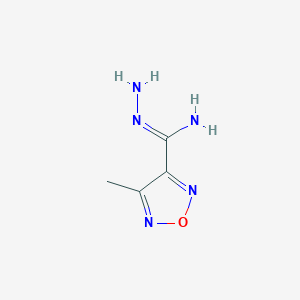
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a promising anticancer drug candidate that has shown efficacy in preclinical studies against various types of cancer, including breast, ovarian, and pancreatic cancer.
作用机制
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide specifically targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide induces nucleolar stress and activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide has also been shown to induce DNA damage and inhibit DNA repair mechanisms, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide has been shown to have potent antitumor activity in preclinical studies, with minimal toxicity to normal cells. It has also been shown to sensitize cancer cells to other anticancer drugs, suggesting that it may have synergistic effects in combination therapy. However, 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide has been shown to induce myelosuppression in some preclinical models, which may limit its clinical use.
实验室实验的优点和局限性
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide is a promising anticancer drug candidate that has shown efficacy in preclinical studies against various types of cancer. Its specificity for cancer cells and ability to sensitize them to other anticancer drugs make it a promising candidate for combination therapy. However, its myelosuppressive effects may limit its clinical use, and further studies are needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for the development of 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide as an anticancer drug. One potential direction is the development of combination therapies that include 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide and other anticancer drugs. Another direction is the investigation of 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide in combination with immunotherapy, which has shown promising results in preclinical studies. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide in humans, and to identify biomarkers that can predict patient response to the drug.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide involves the condensation of 4-chlorophenol with cyclohexylamine and 2-methylpropanoic acid, followed by N-ethylation and cyclization. The yield of 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide is typically around 50%, and the purity can be increased through recrystallization.
科学研究应用
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is overactive in many types of cancer. 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide has also been shown to sensitize cancer cells to other anticancer drugs, such as cisplatin and gemcitabine.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2/c1-4-20(15-8-6-5-7-9-15)17(21)18(2,3)22-16-12-10-14(19)11-13-16/h10-13,15H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLPINIKMXTRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)
![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)

![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)



![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)



![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)